molecular formula C8H14ClNO3 B3031535 methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride CAS No. 4505-16-2

methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Cat. No.: B3031535
CAS No.: 4505-16-2
M. Wt: 207.65
InChI Key: LAFLJVAOWPFONY-VSLZZJKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride is a chemical compound with the empirical formula C8H13NO3 · HCl and a molecular weight of 207.65 g/mol . This compound is known for its unique bicyclic structure, which includes an oxabicycloheptane ring system. It is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride typically involves the following steps:

    Formation of the bicyclic ring system: This is achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the amino group: The amino group is introduced via a substitution reaction, often using ammonia or an amine derivative.

    Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst.

    Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid: This compound shares a similar bicyclic structure but lacks the methyl ester group.

    Diexo-3-tert-Butoxycarbonylamino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid: This compound has a tert-butoxycarbonyl group instead of a methyl ester.

Uniqueness

Methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

methyl (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c1-11-8(10)6-4-2-3-5(12-4)7(6)9;/h4-7H,2-3,9H2,1H3;1H/t4-,5+,6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFLJVAOWPFONY-VSLZZJKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2CCC(C1N)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2CC[C@@H]([C@@H]1N)O2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Reactant of Route 4
methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Reactant of Route 5
Reactant of Route 5
methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride
Reactant of Route 6
methyl diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.